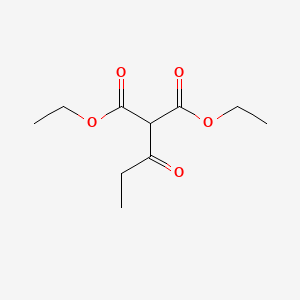










|
REACTION_CXSMILES
|
[C:1]([O:9][CH2:10][CH3:11])(=[O:8])[CH2:2][C:3]([O:5][CH2:6][CH3:7])=[O:4].[Cl-].[Mg+2].[Cl-].[C:15](Cl)(=[O:18])[CH2:16][CH3:17].Cl>C(N(CC)CC)C.C(#N)C>[C:15]([CH:2]([C:3]([O:5][CH2:6][CH3:7])=[O:4])[C:1]([O:9][CH2:10][CH3:11])=[O:8])(=[O:18])[CH2:16][CH3:17] |f:1.2.3|
|


|
Name
|
|
|
Quantity
|
704 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC(=O)OCC)(=O)OCC
|
|
Name
|
|
|
Quantity
|
3.8 L
|
|
Type
|
solvent
|
|
Smiles
|
C(C)#N
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
[Cl-].[Mg+2].[Cl-]
|
|
Name
|
|
|
Quantity
|
406 g
|
|
Type
|
reactant
|
|
Smiles
|
C(CC)(=O)Cl
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
1222 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)N(CC)CC
|


|
Control Type
|
UNSPECIFIED
|
|
Setpoint
|
7.5 (± 2.5) °C
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
TEMPERATURE
|
|
Details
|
maintaining the temperature at or below 30° C
|
|
Type
|
WAIT
|
|
Details
|
the mixture was kept overnight at room temperature
|
|
Duration
|
8 (± 8) h
|
|
Type
|
EXTRACTION
|
|
Details
|
The mixture was extracted with diethyl ether (3×800 ml)
|
|
Type
|
WASH
|
|
Details
|
The combined ethereal extracts were washed with aqueous hydrochloric acid (1M, 2×1000 ml)
|
|
Type
|
CUSTOM
|
|
Details
|
Evaporation of the solvent from the ethereal extracts under reduced pressure
|


Reaction Time |
1 h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
C(CC)(=O)C(C(=O)OCC)C(=O)OCC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 845 g | |
| YIELD: CALCULATEDPERCENTYIELD | 89.1% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |